![molecular formula C21H18ClN3O2 B2458382 N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide CAS No. 919976-07-1](/img/structure/B2458382.png)
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide” is a complex organic compound . It contains a benzimidazole moiety, which is a type of organic compound consisting of a fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi bond electrons on the electrophile, forming an arenium ion. This ion is then attacked by a base, reforming aromaticity .Molecular Structure Analysis
Benzimidazole, a core component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .科学的研究の応用
Thermal Fragmentation and Rearrangement
Research by Gaber, Muathen, and Taib (2013) explored the thermolysis of N-aryl-2-furamide oximes, leading to benzimidazoles as major products. This study indicates the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in synthesizing benzimidazole derivatives through thermal fragmentation and rearrangement processes, which are pivotal in pharmaceutical chemistry for creating bioactive molecules (Gaber, Muathen, & Taib, 2013).
Antimicrobial Activity
Sethi, Arora, Saini, and Jain (2016) conducted a study on N-benzimidazol-1-yl-methyl-benzamide derivatives, evaluating their antimicrobial efficacy against various microbial strains. The research unveiled that specific derivatives exhibited significant antimicrobial properties, highlighting the role of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide as a precursor in developing antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).
Supramolecular Chemistry
Aakeröy, Desper, and Urbina (2005) synthesized and characterized a new family of supramolecular reagents based on [(benzimidazol-1-yl)methyl]-benzamides. These compounds demonstrated the ability to form binary and ternary cocrystals, showcasing the potential of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide in facilitating the design of complex molecular architectures for material science applications (Aakeröy, Desper, & Urbina, 2005).
Anticancer Evaluation
Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) researched the synthesis of benzimidazole derivatives and their evaluation for anticancer activity. The study highlighted the potential therapeutic applications of these derivatives, including those synthesized from N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide, in targeting cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives of benzimidazole, for their role as corrosion inhibitors for N80 steel in HCl solution. Their findings suggest that compounds related to N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide could serve as effective agents in preventing metal corrosion, demonstrating its utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-24(21(26)19-11-6-12-27-19)14-20-23-17-9-4-5-10-18(17)25(20)13-15-7-2-3-8-16(15)22/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYZALRETWATAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)
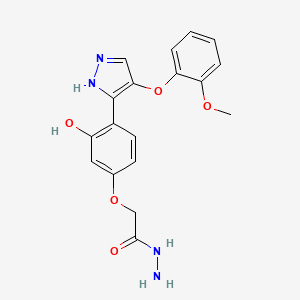
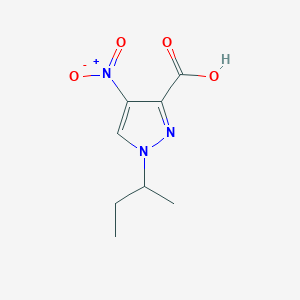
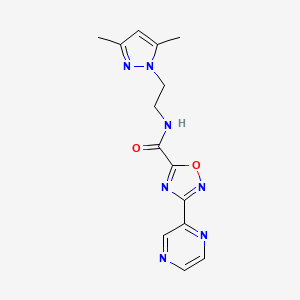
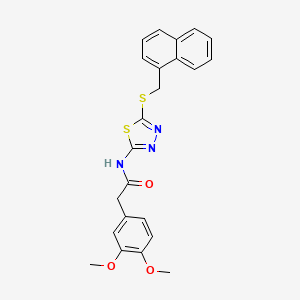
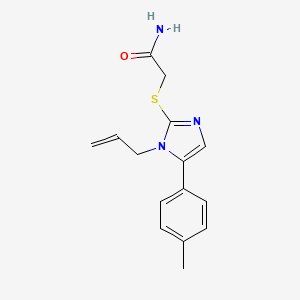
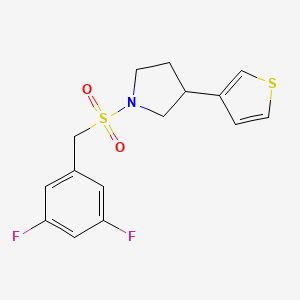
![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)
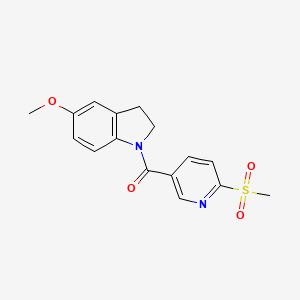
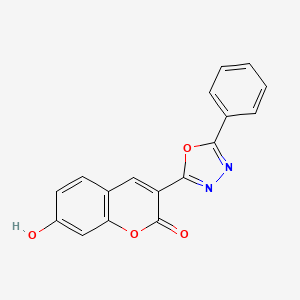
![N-(2,5-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458320.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2458321.png)